molecular formula C21H25F3N4O4S B2868228 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1203099-93-7

1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2868228
CAS No.: 1203099-93-7
M. Wt: 486.51
InChI Key: IAJQJUQJOVVDPU-UHFFFAOYSA-N
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Description

The compound 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea features a urea backbone with two distinct substituents:

  • A 2-(trifluoromethyl)phenyl group at the N3 position, contributing strong electron-withdrawing properties and lipophilicity.
  • A sulfonylethyl-piperazine moiety at the N1 position, linked to a 4-methoxyphenyl group.

Properties

IUPAC Name

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O4S/c1-32-17-8-6-16(7-9-17)27-11-13-28(14-12-27)33(30,31)15-10-25-20(29)26-19-5-3-2-4-18(19)21(22,23)24/h2-9H,10-15H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQJUQJOVVDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Urea Derivatives

The following table highlights key structural and synthetic differences between the target compound and analogs from the evidence:

Compound ID/Name Key Substituents Yield (%) Molecular Weight (g/mol) Notable Features
Target Compound 2-(trifluoromethyl)phenyl; 4-methoxyphenylpiperazinylsulfonylethyl N/A ~540 (estimated) Combines sulfonylethyl-piperazine with trifluoromethylphenyl
11j () 2-(trifluoromethyl)phenyl; thiazolyl-piperazinylmethyl-hydrazinyloxoethyl 88.1 534.1 Thiazole core; hydrazinyl group may enhance metal coordination
3b () 3-(trifluoromethyl)phenyl; coumarin-linked thiazolyl-piperazine 71.7 720.1 Chromenyl moiety for fluorescence/photoactivity; lower yield
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea () 4-methoxyphenyl; pyrrole-carbonylphenyl 72 ~380 (estimated) Pyrrole-carbonyl enhances π-π stacking; simpler structure
A5 () 4-chloro-3-trifluoromethylphenyl; 4-hydroxyphenyl 83 ~400 (estimated) Hydroxyphenyl improves solubility vs. methoxy

Physicochemical and Pharmacological Implications

Electronic Effects
  • Trifluoromethyl vs. Methoxy Groups : The target’s 2-(trifluoromethyl)phenyl group increases electron-withdrawing effects, enhancing metabolic stability and membrane permeability compared to electron-donating methoxy groups (e.g., in 11l , ) .
  • Sulfonylethyl vs.
Bioactivity Trends
  • Coumarin-linked derivatives () may exhibit fluorescence, enabling use as probes in cellular imaging .
  • The target’s piperazine-sulfonyl group is common in serotonin receptor ligands (e.g., trazodone), hinting at possible CNS activity .

Structural-Activity Relationship (SAR) Insights

  • Piperazine Modifications : Replacing the sulfonylethyl group with a hydrazinyl-oxoethyl moiety (as in 11j ) reduces polarity, possibly affecting blood-brain barrier penetration .

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)piperazine

The piperazine core is synthesized via a Buchwald-Hartwig coupling between 4-bromoanisole and piperazine under palladium catalysis. Typical conditions include:

  • Reagents : 4-Bromoanisole (1.0 eq), piperazine (2.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3.0 eq).
  • Solvent : Toluene at 110°C for 24 hours.
  • Yield : ~75% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.12–7.09 (d, J = 8.8 Hz, 2H), 6.85–6.83 (d, J = 8.8 Hz, 2H), 3.79 (s, 3H), 3.15–3.11 (m, 4H), 2.89–2.85 (m, 4H).
  • LCMS : m/z 221.1 [M+H]⁺.

Sulfonylation to Form 1-(2-Chloroethylsulfonyl)-4-(4-methoxyphenyl)piperazine

The sulfonylethyl spacer is introduced via reaction with 2-chloroethylsulfonyl chloride:

  • Reagents : 4-(4-Methoxyphenyl)piperazine (1.0 eq), 2-chloroethylsulfonyl chloride (1.2 eq), DIPEA (3.0 eq).
  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 2 hours.
  • Workup : Washed with water, dried (Na₂SO₄), concentrated, and purified via column chromatography (60% ethyl acetate/hexane).
  • Yield : ~68%.

Characterization :

  • ¹H NMR (400 MHz, DMSO) : δ 7.10–7.08 (d, J = 8.8 Hz, 2H), 6.88–6.86 (d, J = 8.8 Hz, 2H), 3.79 (s, 3H), 3.52–3.48 (m, 4H), 3.30–3.26 (m, 4H), 3.15–3.10 (m, 2H), 2.95–2.90 (m, 2H).
  • LCMS : m/z 361.2 [M+H]⁺.

Azide Intermediary and Amine Formation

The chloro group is converted to an amine via a Gabriel synthesis:

  • Azide Substitution :
    • Reagents : 1-(2-Chloroethylsulfonyl)-4-(4-methoxyphenyl)piperazine (1.0 eq), NaN₃ (3.0 eq).
    • Conditions : DMF, 80°C, 12 hours.
    • Yield : ~85%.
  • Staudinger Reduction :
    • Reagents : Azide intermediate (1.0 eq), PPh₃ (1.5 eq).
    • Conditions : THF/H₂O (4:1), room temperature, 6 hours.
    • Yield : ~90%.

Characterization of Amine Intermediate :

  • ¹H NMR (400 MHz, DMSO) : δ 7.09–7.07 (d, J = 8.8 Hz, 2H), 6.87–6.85 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H), 3.45–3.41 (m, 4H), 3.20–3.16 (m, 4H), 2.70–2.65 (m, 2H), 1.85 (bs, 2H).
  • LCMS : m/z 342.1 [M+H]⁺.

Urea Formation with 2-(Trifluoromethyl)phenyl Isocyanate

The final step involves coupling the amine with 2-(trifluoromethyl)phenyl isocyanate:

  • Reagents : Amine intermediate (1.0 eq), 2-(trifluoromethyl)phenyl isocyanate (1.2 eq), DIPEA (2.0 eq).
  • Conditions : DCM, 0°C → room temperature, 2 hours.
  • Workup : Washed with water, dried (Na₂SO₄), concentrated, and purified via column chromatography (50% ethyl acetate/hexane).
  • Yield : ~72%.

Characterization of Final Product :

  • ¹H NMR (400 MHz, DMSO) : δ 8.45 (s, 1H), 7.65–7.62 (d, J = 8.0 Hz, 1H), 7.52–7.48 (t, J = 7.6 Hz, 1H), 7.40–7.36 (d, J = 7.6 Hz, 1H), 7.08–7.06 (d, J = 8.8 Hz, 2H), 6.86–6.84 (d, J = 8.8 Hz, 2H), 6.20 (bs, 1H), 3.78 (s, 3H), 3.50–3.46 (m, 4H), 3.30–3.26 (m, 4H), 3.10–3.05 (m, 2H), 2.90–2.85 (m, 2H).
  • LCMS : m/z 529.2 [M+H]⁺.
  • HPLC Purity : 98.7% (rt = 8.21 min).

Optimization and Scalability

Reaction Condition Analysis

  • Sulfonylation : Elevated DIPEA stoichiometry (3.0 eq) ensures complete deprotonation of piperazine, minimizing side reactions.
  • Azide Reduction : Aqueous THF enhances the solubility of intermediates, facilitating higher yields.
  • Urea Formation : Strict temperature control (0°C initial) prevents oligomerization of isocyanate.

Comparative Yields Across Steps

Step Reaction Yield (%) Purity (%)
Piperazine Synthesis Buchwald-Hartwig Coupling 75 98.5
Sulfonylation Chloroethylsulfonyl Chloride 68 97.8
Azide Substitution NaN₃ in DMF 85 99.1
Amine Formation Staudinger Reduction 90 98.9
Urea Coupling Isocyanate Reaction 72 98.7

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Stability : 2-Chloroethylsulfonyl chloride is moisture-sensitive. Storage under argon and in situ preparation mitigate decomposition.
  • Isocyanate Reactivity : Rapid exotherms during urea formation necessitate dropwise addition and ice baths.
  • Purification Complexity : Gradient elution (30→80% ethyl acetate/hexane) resolves closely eluting byproducts.

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